4-Dodecyloxy-2-hydroxybenzophenone
Overview
Description
4-Dodecyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C25H34O3 and a molecular weight of 382.54 g/mol . It is a derivative of benzophenone, characterized by the presence of a dodecyloxy group at the 4-position and a hydroxy group at the 2-position on the benzophenone core . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
4-Dodecyloxy-2-hydroxybenzophenone plays a significant role in biochemical reactions due to its ability to absorb UV light. This property makes it useful in protecting biological molecules from UV-induced damage. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function. These interactions can lead to changes in enzyme activity and protein stability, which are crucial for maintaining cellular homeostasis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At low concentrations, the compound can protect cells from UV-induced damage by absorbing harmful UV radiation . At higher concentrations, it may disrupt cellular processes by interacting with cell membranes and proteins. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to absorb UV light and interact with biomolecules. The compound can bind to enzymes and proteins, leading to changes in their activity and function . For instance, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substances in the liver . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes such as oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation . Over time, the degradation products of this compound may accumulate and affect cellular function. Long-term exposure to the compound has been shown to induce oxidative stress and apoptosis in cells, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can provide protective effects against UV-induced damage . At higher doses, it may induce toxic effects, including oxidative stress, apoptosis, and liver damage . Threshold effects have been observed, where the compound exhibits protective effects at low doses but becomes toxic at higher doses . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolism of this compound can also influence the activity of other metabolic pathways, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach different cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, this compound can localize to the mitochondria, where it influences oxidative stress response and apoptosis . These findings highlight the importance of understanding the subcellular localization of the compound in determining its activity and function.
Preparation Methods
4-Dodecyloxy-2-hydroxybenzophenone can be synthesized through the reaction of 1-bromododecane (dodecyl bromide or lauryl bromide) with resorcinol in the presence of potassium carbonate in refluxing acetone for 16 to 20 hours . The product is then purified by recrystallization from n-hexane and subsequently from 10% (v/v) ethanol in acetonitrile . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
4-Dodecyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
4-Dodecyloxy-2-hydroxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV absorber in various chemical formulations to protect materials from UV radiation.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of sunscreens, plastics, and coatings to enhance their UV resistance.
Mechanism of Action
The mechanism of action of 4-Dodecyloxy-2-hydroxybenzophenone involves its ability to absorb UV radiation, thereby preventing the degradation of materials exposed to sunlight . The hydroxy group plays a crucial role in this process by stabilizing the excited state of the molecule and dissipating the absorbed energy as heat. This compound also interacts with various molecular targets and pathways, contributing to its biological activities .
Comparison with Similar Compounds
4-Dodecyloxy-2-hydroxybenzophenone can be compared with other benzophenone derivatives, such as:
Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Commonly used in sunscreens for its UV-absorbing properties.
Benzophenone-3 (2-Hydroxy-4-methoxybenzophenone): Another UV absorber used in personal care products.
Octabenzone (2-Hydroxy-4-octyloxybenzophenone): Similar in structure but with an octyloxy group instead of a dodecyloxy group.
The uniqueness of this compound lies in its longer alkyl chain (dodecyloxy group), which enhances its lipophilicity and makes it more suitable for certain industrial applications .
Properties
IUPAC Name |
(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUDIQYNJVQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062755 | |
Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-59-3 | |
Record name | 2-Hydroxy-4-dodecyloxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2985-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecyloxy-2-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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